Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
Nom du produit:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
Numéro CAS:96464-10-7
Le MF:C13H8BrClN2
Mégawatts:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Propriétés chimiques et physiques

Nom et identifiant

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • Piscine à noyau: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • La clé Inchi: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • Sourire: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Propriétés calculées

  • Qualité précise: 305.95594g/mol
  • Masse isotopique unique: 305.95594g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 1
  • Complexité: 268
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.7
  • Surface topologique des pôles: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-1221159-0.05g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.05g
$76.0 2023-08-31
Enamine
EN300-1221159-10.0g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
10.0g
$1778.0 2023-07-10
Life Chemicals
F1018-0635-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
1g
$387.0 2023-09-07
Enamine
EN300-1221159-0.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.5g
$310.0 2023-08-31
Enamine
EN300-1221159-2.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
2.5g
$810.0 2023-08-31
Life Chemicals
F1018-0635-0.25g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
0.25g
$348.0 2023-09-07
Alichem
A029182496-1g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$501.60 2023-08-31
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$*** 2023-05-04
Life Chemicals
F1018-0635-10g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
10g
$1625.0 2023-09-07
A2B Chem LLC
AI65292-250mg
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
96464-10-7 97%
250mg
$64.00 2023-12-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
Référence
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
Référence
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Référence
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Ethanol ;  6 h, reflux
Référence
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Référence
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Référence
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
Référence
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

Conditions de réaction
1.1 overnight, 60 °C
Référence
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
Référence
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Référence
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
Référence
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Littérature connexe

  • 1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in water
    Jaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869
Fournisseurs recommandés
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd